Carisbamate

Drug metabolism Toxicology Structure-toxicity relationship

Carisbamate (YKP-509, RWJ-333369) is an investigational, orally bioavailable alkyl-carbamate neuromodulator with broad-spectrum anticonvulsant activity across multiple preclinical seizure models. Chemically, it is the (S)-enantiomer of 2-O-carbamoyl-1-o-chlorophenyl-ethanol (C9H10ClNO3, MW 215.63 g/mol), structurally related to felbamate but engineered to eliminate the toxic atropaldehyde metabolite responsible for felbamate's life-threatening aplastic anemia and hepatotoxicity.

Molecular Formula C9H10ClNO3
Molecular Weight 215.63 g/mol
CAS No. 194085-75-1
Cat. No. B1668445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarisbamate
CAS194085-75-1
Synonyms(S)-(1-2-chlorophenyl)-1,2-ethanediol 2-carbamate
Carisbamate
RWJ 333369
RWJ-333369
RWJ333369
S-2-O-carbamoyl-1-o-chlorophenyl-ethanol
Molecular FormulaC9H10ClNO3
Molecular Weight215.63 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(COC(=O)N)O)Cl
InChIInChI=1S/C9H10ClNO3/c10-7-4-2-1-3-6(7)8(12)5-14-9(11)13/h1-4,8,12H,5H2,(H2,11,13)/t8-/m1/s1
InChIKeyOLBWFRRUHYQABZ-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Carisbamate (CAS 194085-75-1) Procurement Guide: Investigational Alkyl-Carbamate Neuromodulator for Refractory Epilepsy Research


Carisbamate (YKP-509, RWJ-333369) is an investigational, orally bioavailable alkyl-carbamate neuromodulator with broad-spectrum anticonvulsant activity across multiple preclinical seizure models [1]. Chemically, it is the (S)-enantiomer of 2-O-carbamoyl-1-o-chlorophenyl-ethanol (C9H10ClNO3, MW 215.63 g/mol), structurally related to felbamate but engineered to eliminate the toxic atropaldehyde metabolite responsible for felbamate's life-threatening aplastic anemia and hepatotoxicity [2]. Carisbamate has received FDA Orphan Drug Designation for Lennox-Gastaut Syndrome (LGS) and is currently in Phase III clinical development (NCT05219617) as adjunctive therapy for LGS-associated seizures [3]. Its multi-target mechanism includes voltage-gated sodium channel blockade, T-type calcium channel inhibition, and presynaptic suppression of glutamate transmission without affecting GABAergic signaling [4].

Why Carisbamate Cannot Be Simply Replaced by Felbamate, Cenobamate, or Phenytoin in Preclinical and Clinical Research


Carisbamate occupies a unique and non-interchangeable position within the alkyl-carbamate class due to three convergent lines of differentiation: (1) a distinct metabolic safety profile that avoids felbamate's atropaldehyde-mediated fatal toxicities [1]; (2) a multi-mechanistic pharmacology—combining Na+ channel blockade at IC50 68–89 μM, T-type Ca2+ channel inhibition, and selective presynaptic glutamate suppression without GABAergic disruption—that is not replicated by cenobamate (preferential persistent Na+ current block) or phenytoin (pure Na+ channel block) [2]; and (3) demonstrated efficacy in the multiple-hit rat model of infantile spasms where phenytoin is completely ineffective, indicating mechanisms beyond sodium channel blockade that are relevant to pediatric epileptic encephalopathies [3]. These features make carisbamate an irreplaceable tool compound for studying non-canonical anticonvulsant mechanisms and for clinical development in orphan epileptic encephalopathies where existing alkyl-carbamates either carry unacceptable toxicity or lack efficacy in the target seizure type.

Carisbamate Quantitative Comparative Evidence: Key Differentiation Data for Scientific Selection and Procurement


Metabolic Safety Differentiation: Absence of Atropaldehyde Formation vs. Felbamate

Carisbamate was explicitly designed to eliminate the toxic atropaldehyde (2-phenylpropenal) metabolite that is formed during felbamate metabolism and causally linked to fatal aplastic anemia and hepatic failure [1]. Unlike felbamate—which is a dicarbamate that undergoes spontaneous elimination to atropaldehyde—carisbamate is a monocarbamate whose metabolism proceeds primarily through O-glucuronidation and carbamate ester hydrolysis, with only trace amounts (<0.3% of dose) of mercapturic acid conjugates detected in urine [2]. In Phase III clinical trials across 2,211 patients, carisbamate did not produce any signal of aplastic anemia or severe hepatotoxicity, and the most common adverse events were dose-dependent CNS effects (headache, dizziness, somnolence) occurring mainly at doses ≥1,000 mg/day [3]. By contrast, felbamate carries an FDA Boxed Warning for aplastic anemia (estimated incidence ~1:4,000–1:10,000) and acute liver failure [4].

Drug metabolism Toxicology Structure-toxicity relationship Alkyl-carbamate safety

Preclinical Anticonvulsant Potency: MES ED50 Head-to-Head Across Alkyl-Carbamates

In the maximal electroshock seizure (MES) test—the standard primary screen for anticonvulsant activity against generalized tonic-clonic seizures—carisbamate demonstrates substantially greater potency than felbamate and comparable potency to cenobamate in both mice and rats [1]. In mice, carisbamate yields an MES ED50 of 7.9 mg/kg i.p., which is 4.5-fold more potent than felbamate (ED50 35.5 mg/kg) and modestly more potent than cenobamate (ED50 9.8 mg/kg). In rats, carisbamate (ED50 4.4 mg/kg) is approximately 8-fold more potent than felbamate (ED50 35 mg/kg) [1]. The protective index (TD50 rotarod / ED50 MES) also favors carisbamate: 5.8 (mice) and 9.0 (rats), compared to felbamate's 6.2 (mice) and >14.3 (rats)—though felbamate's higher rat protective index must be weighed against its severe toxicity risk [1].

Maximal electroshock seizure ED50 Anticonvulsant potency Alkyl-carbamate comparison Preclinical efficacy

6-Hz Psychomotor Seizure Model: Carisbamate Retains Potency at High Stimulation Intensities Unlike Felbamate

The 6-Hz psychomotor seizure model is considered a screen for therapy-resistant focal seizures. A critical differentiation between carisbamate and felbamate emerges in this model: felbamate progressively loses antiseizure potency as stimulation intensity increases (from 22 mA to 44 mA), whereas carisbamate, along with retigabine and cenobamate, retains its efficacy across the entire stimulation range [1]. At 44 mA stimulation—representing a highly drug-resistant seizure state—carisbamate maintains an ED50 of 27.6 mg/kg (mice), while felbamate's ED50 dramatically escalates to 241 mg/kg, representing an 8.7-fold potency differential favoring carisbamate at the highest stimulation intensity [1]. This retention of potency at high stimulation intensities suggests carisbamate may be mechanistically better equipped to address drug-resistant seizure networks compared to felbamate.

6-Hz seizure model Drug-resistant epilepsy Stimulation intensity Alkyl-carbamate differentiation Therapy-resistant limbic seizures

Infantile Spasms Model: Carisbamate Suppresses Spasms Where Phenytoin Completely Fails

In the multiple-hit rat model of symptomatic infantile spasms (SIS)—a model refractory to ACTH and only transiently sensitive to vigabatrin—carisbamate (30 and 60 mg/kg i.p.) acutely suppressed both behavioral and electroclinical spasms during the first 2–3 post-injection hours, without detectable toxicity or mortality [1]. In direct head-to-head comparison, phenytoin at doses of 20 or 50 mg/kg i.p. completely failed to suppress spasms [1]. The study authors concluded that carisbamate's anticonvulsive effect on spasms is mediated through a sodium channel-independent mechanism, directly challenging the assumption that Na+ channel blockade alone explains its activity [1]. This finding is reinforced by carisbamate's T-type calcium channel blocking activity (reduction of Ca2+ flux in Cav3.1-transfected HEK cells at 300 μM) [2], a mechanism not shared by phenytoin.

Infantile spasms West syndrome Multiple-hit rat model Sodium channel-independent mechanism Pediatric epileptic encephalopathy

Clinical Efficacy in Drug-Resistant Focal Epilepsy: Responder Rate and Seizure Reduction vs. Placebo

A Cochrane systematic review of four double-blind randomized controlled trials (n=2,211) evaluated carisbamate as adjunctive therapy for drug-resistant focal epilepsy [1]. Carisbamate (any dose) produced a statistically significant increase in the ≥50% seizure reduction responder rate compared to placebo: 26.8% vs. 19.7% (RR 1.36, 95% CI 1.14–1.62; moderate-certainty evidence) [1]. In an individual dose-ranging Phase III trial, the median percent reduction in partial-onset seizure frequency from baseline was 21% (placebo), 30% (carisbamate 800 mg/day), and 36% (carisbamate 1,200 mg/day), with combined carisbamate doses achieving 32% reduction [2]. In an 18-month open-label extension, the responder rate reached 41.8% and median seizure reduction was 41.4%, with 4.8% of patients achieving ≥6 months of seizure freedom [3]. The number needed to treat for one additional responder was approximately 11.

Partial-onset seizures Adjunctive therapy Responder rate Cochrane meta-analysis Drug-resistant epilepsy

Pharmacokinetic Profile: Linear Kinetics, Predictable Half-Life, and Absence of CYP-Mediated Metabolism

Carisbamate exhibits linear, dose-proportional pharmacokinetics across the lifespan, with a mean elimination half-life of 11.5–12.8 hours and oral clearance of 35.1–41.4 mL/h/kg in healthy adults [1]. Importantly, carisbamate metabolism largely bypasses the cytochrome P450 (CYP) enzyme system, relying instead on UGT-mediated O-glucuronidation and carbamate ester hydrolysis [2]. This is a critical differentiation: felbamate undergoes CYP-mediated metabolism generating the toxic atropaldehyde [3], while carisbamate's non-CYP clearance reduces the risk of CYP-mediated drug-drug interactions and reactive metabolite formation. However, carisbamate clearance is significantly increased by enzyme-inducing AEDs: co-administration with phenytoin reduces carisbamate steady-state AUC by 40–50%, and carbamazepine reduces plasma concentrations by 36% [2]. Carisbamate itself weakly induces UGT enzymes, causing approximately 20% reduction in valproic acid and lamotrigine serum levels, though these interactions were judged not clinically significant [4]. In a Phase I study in LGS patients (ages 6–52 years), carisbamate demonstrated linear, dose-proportional PK after both single and multiple dosing, with Tmax of 1–2 hours [5].

Pharmacokinetics Linear clearance Half-life Drug-drug interactions Metabolic stability

Carisbamate Optimal Application Scenarios for Research Procurement and Experimental Design


Translational Research in Drug-Resistant Epilepsy with Alkyl-Carbamate Reference Compound

Carisbamate serves as an optimal reference alkyl-carbamate for preclinical epilepsy studies where felbamate would be contraindicated due to toxicity concerns. Its 4.5–8× greater MES potency than felbamate and retention of efficacy in the high-intensity 6-Hz model (ED50 27.6 vs. 241 mg/kg for felbamate at 44 mA) make it a superior positive control for screening novel anticonvulsants in drug-resistant seizure paradigms [1]. Researchers designing kindling or chronic epilepsy models can leverage carisbamate's predictable linear PK (t1/2 11.5–12.8 h) and non-CYP metabolism to minimize confounding pharmacokinetic variables [2].

Mechanistic Studies of Sodium Channel-Independent Anticonvulsant Activity in Pediatric Epileptic Encephalopathies

The direct head-to-head demonstration that carisbamate (30–60 mg/kg) suppresses infantile spasms while phenytoin (20–50 mg/kg) is completely ineffective provides a unique experimental platform for dissecting non-canonical anticonvulsant mechanisms [3]. Combined with carisbamate's T-type calcium channel blockade (Cav3.1 inhibition at 300 μM) and selective presynaptic glutamate suppression without GABAergic disruption [4], this compound is an essential tool for target deconvolution studies in pediatric epilepsy models where classical sodium channel blockers have no efficacy.

Clinical Development Programs Targeting Lennox-Gastaut Syndrome and Orphan Epileptic Encephalopathies

Carisbamate's FDA Orphan Drug Designation for LGS (2017) and ongoing Phase III clinical trial (NCT05219617, n=252, ages 4–55 years) position it as the only alkyl-carbamate actively in development for a severe pediatric-onset epileptic encephalopathy [5]. The Phase I PK study in LGS patients confirmed linear, dose-proportional pharmacokinetics after single and multiple dosing in both pediatric and adult populations (Tmax 1–2 h), establishing dosing feasibility for weight-based pediatric regimens [6]. For CROs and clinical trial material suppliers, carisbamate represents a procurement need distinct from other alkyl-carbamates due to its specific orphan indication and the requirement for stabilized oral suspension formulations suitable for pediatric administration.

In Vitro Toxicology and Drug Safety Profiling Using a Non-Hepatotoxic Alkyl-Carbamate Control

Carisbamate's absence of atropaldehyde formation and lack of CYP-mediated reactive metabolite generation make it an ideal negative control in hepatotoxicity and hematotoxicity screening panels when studying structure-toxicity relationships within the alkyl-carbamate class [7]. Procurement of carisbamate alongside felbamate (positive toxicity control) enables direct comparative toxicogenomics studies to identify the molecular signatures of atropaldehyde-mediated cytotoxicity versus benign carbamate metabolism. Its metabolic stability through UGT-glucuronidation rather than CYP oxidation further supports its use as a control compound in CYP inhibition/induction assays [2].

Technical Documentation Hub

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